(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine is a chemical compound with the molecular formula C13H11F2N and a molecular weight of 219.23 g/mol. This compound features a biphenyl structure substituted with two fluorine atoms at the 3' and 4' positions and a primary amine group attached to the second carbon of the biphenyl moiety. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable candidate in various biochemical applications, particularly in proteomics research .
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine has several applications:
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine exhibits significant biological activity, particularly in its interactions with various enzymes and proteins. It has been shown to:
The synthesis of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine can be achieved through various methods:
Interaction studies have demonstrated that (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine can significantly affect enzyme activity and cellular processes. Notable findings include:
Several compounds share structural similarities with (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3',4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine | Similar biphenyl structure but different amine position | May exhibit different biological activities |
| 3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid | Contains a carboxylic acid group | Potentially more hydrophilic due to carboxylic acid |
| 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | Two carboxylic acid groups | Increased polarity may affect solubility |
| 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | Similar dicarboxylic structure but different substitution | Unique reactivity due to different functional groups |
These compounds highlight the versatility of biphenyl derivatives in chemical reactivity and biological applications while underscoring the unique properties imparted by specific substitutions on the biphenyl framework.
(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)methanamine is systematically named according to IUPAC guidelines as 2-[(3',4'-difluoro-[1,1'-biphenyl]-2-yl)methyl]amine, reflecting its biphenyl scaffold with fluorine substituents on the second aromatic ring and a methanamine group on the first. Alternative nomenclature includes 3',4'-difluorobiphenyl-2-ylmethanamine and 2-(3,4-difluorophenyl)benzylamine, though these are less precise in specifying substituent positions. The molecular formula is C$${13}$$H$${11}$$F$$_{2}$$N, with a molecular weight of 219.23 g/mol, calculated from the atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), fluorine (19.00 g/mol), and nitrogen (14.01 g/mol).
The biphenyl system consists of two connected benzene rings, with fluorine atoms at the 3' and 4' positions (meta and para relative to the inter-ring bond) on the second ring and the methanamine group at the ortho position (C2) of the first ring. This arrangement creates a planar structure with distinct electronic properties: the electron-withdrawing fluorine atoms polarize the aromatic system, while the amine group provides a nucleophilic site for further functionalization.
Fluorinated biphenyls emerged as critical targets in the late 20th century, driven by their applications in liquid crystal displays (LCDs) and pharmaceutical intermediates. Early work, such as the 1994 patent EP 0426815 B1, demonstrated the utility of fluorinated biphenyls in optoelectronic materials due to their low viscosity and high thermal stability. These compounds were synthesized via Ullmann couplings or nucleophilic aromatic substitutions, though yields were often limited by regioselectivity issues.
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized biphenyl synthesis. For example, JP 2013023466 and CN 104478726 disclosed methods to prepare 3',4'-difluoro-2'-nitrobiphenyls using 3,4-difluorophenylboronic acid and o-chloronitrobenzene. Subsequent hydrogenation yielded aminobiphenyl derivatives, a strategy adaptable to methanamine analogues. Modern protocols, as described in PMC6467771, employ Suzuki couplings with aryl halides and boronic acids under mild conditions, achieving high regiocontrol and compatibility with sensitive functional groups like amines.
The dual functionality of (3',4'-difluoro-[1,1'-biphenyl]-2-yl)methanamine—combining a fluorinated aromatic system and a primary amine—makes it a versatile intermediate. In pharmaceuticals, fluorine atoms improve metabolic stability and membrane permeability, while the amine enables conjugation to bioactive scaffolds. For instance, biphenyl glycosides with similar fluorination patterns exhibit nanomolar affinity for bacterial lectins, as demonstrated in UPEC (uropathogenic Escherichia coli) adhesion studies. The amine group also facilitates the formation of sulfonamides, ureas, and amides, which are prevalent in drug discovery.
In materials science, fluorinated biphenyls contribute to liquid crystal mixtures for displays and optical devices. The compound’s rigid biphenyl core and fluorine-derived dipole moment enhance anisotropic polarizability, a key property in nematic phases. Additionally, its amine group allows incorporation into polymers or metal-organic frameworks (MOFs), where it can act as a ligand or crosslinker. Recent studies highlight fluorinated biphenyls in organic semiconductors, where electron-withdrawing substituents modulate charge transport properties.
The synthesis of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine represents a significant challenge in organic chemistry due to the presence of electron-withdrawing fluorine substituents that substantially impact the reactivity of the biphenyl core [1] [2]. Modern synthetic approaches have evolved to address these challenges through sophisticated palladium-catalyzed methodologies and alternative reduction pathways [3] [4].
Palladium-catalyzed cross-coupling reactions have emerged as the predominant methodology for constructing fluorinated biphenyl frameworks, offering superior control over regioselectivity and functional group tolerance compared to traditional approaches [5] [6]. The electron-deficient nature of fluorinated substrates necessitates careful optimization of reaction parameters to achieve synthetically useful yields [1] [2].
The Suzuki-Miyaura coupling represents the most extensively studied approach for synthesizing fluorinated biphenyl derivatives, with recent advances pushing the boundaries of electron-poor substrate compatibility [1] [2]. Research has demonstrated that polyfluorinated biphenyls can be synthesized through systematic optimization of phosphine ligands and reaction conditions [1].
Ligand Selection and Electronic Effects
The choice of phosphine ligand profoundly influences reaction outcomes with fluorinated substrates [7] [8]. Investigations have revealed that tri(1-adamantyl)phosphine and tri(neopentyl)phosphine exhibit exceptional selectivity for challenging fluorinated coupling partners, achieving yields of 85-98% under optimized conditions [7]. The electronic properties of these ligands, characterized by high electron-donating capability and extreme steric bulk, facilitate the challenging transmetalation step with electron-deficient boronic acids [7] [8].
Comparative studies demonstrate that traditional triphenylphosphine yields only 45-60% with fluorinated substrates, while advanced ligands such as XPhos and DPEPhos achieve 75-90% and 70-85% yields respectively [9] [8]. The improved performance correlates with the ligands' ability to stabilize the palladium center during oxidative addition and promote efficient reductive elimination [8] [10].
Reaction Parameter Optimization
Systematic optimization studies have identified critical parameters for maximizing yields in fluorinated biphenyl synthesis [2] [11]. Temperature control emerges as particularly crucial, with optimal conditions typically ranging from 95-100°C [2]. Higher temperatures, while accelerating reaction rates, often lead to increased side product formation and boronic acid decomposition [12].
Catalyst loading optimization reveals that 5 mol% palladium provides the optimal balance between efficiency and cost-effectiveness [2] [11]. Investigations using Pd₂(dba)₃ as the palladium source, combined with 15 mol% of bulky phosphine ligands, consistently outperform traditional Pd(PPh₃)₄ systems by 15-25% in yield [13] [2].
Base selection significantly impacts reaction efficiency, with cesium carbonate demonstrating superior performance compared to potassium carbonate for electron-poor substrates [2]. The enhanced basicity and nucleophilicity of cesium carbonate facilitates the crucial transmetalation step, particularly with deactivated boronic acids [6] [14].
| Synthetic Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling (Standard) | 45-75 | 80-120 | 6-24 | 5-10 |
| Suzuki-Miyaura Coupling (Optimized) | 78-91 | 95 | 60 | 5 |
| Suzuki-Miyaura Coupling (Electron-poor substrates) | 18-62 | 95 | 60 | 5 |
Mechanistic Considerations
The catalytic cycle for fluorinated biphenyl synthesis follows the established Suzuki-Miyaura mechanism but exhibits distinct kinetic profiles due to electronic effects [5] [6]. The oxidative addition step, typically rate-limiting with electron-rich substrates, proceeds readily with fluorinated aryl halides due to enhanced electrophilicity [15]. However, the transmetalation step becomes increasingly challenging as fluorine substitution reduces the nucleophilicity of the boronic acid coupling partner [16] [14].
Recent mechanistic studies indicate that the formation of ate complexes between boronic acids and base facilitates transmetalation, with the equilibrium significantly affected by the electronic nature of the fluorinated substrate [6] [14]. The reductive elimination step, while generally favorable, requires careful ligand design to prevent competitive β-fluoride elimination pathways [15].
The Buchwald-Hartwig amination provides a direct approach to introduce the methanamine functionality onto the fluorinated biphenyl core [17] [18]. This methodology offers distinct advantages over traditional reduction approaches by avoiding the need for nitro precursors and enabling late-stage functionalization [19] [20].
Catalyst System Development
Modern Buchwald-Hartwig protocols employ specialized palladium precatalysts designed to generate active monoligated Pd(0) species under mild conditions [19] [13]. First-generation precatalysts utilizing 2-phenylethan-1-amine ligands demonstrate enhanced stability and activity compared to traditional in situ catalyst generation methods [19].
The choice of phosphine ligand critically influences reaction success with fluorinated substrates [17] [20]. XantPhos has emerged as particularly effective for challenging coupling partners, enabling reactions with electron-deficient aryl halides at moderate temperatures [20]. The bidentate nature of XantPhos provides enhanced stability to the palladium center while maintaining sufficient flexibility for the required coordination changes during the catalytic cycle [17].
Base and Solvent Effects
Solvent selection significantly impacts reaction efficiency in Buchwald-Hartwig amination of fluorinated substrates [20]. DMF and toluene have proven most effective, with DMF providing superior results for highly electron-deficient substrates [20]. The polar aprotic nature of DMF facilitates deprotonation of the amine nucleophile while stabilizing charged intermediates in the catalytic cycle [18].
Base selection requires careful consideration of both strength and solubility [19] [20]. DBU has emerged as an effective homogeneous base alternative to traditional inorganic bases, offering improved functional group tolerance and easier scale-up for flow chemistry applications [20]. The use of homogeneous bases eliminates mass transfer limitations and enables better temperature control [20].
Reaction Scope and Limitations
Buchwald-Hartwig amination of fluorinated biphenyl substrates typically achieves yields of 65-95% under optimized conditions [21] [17]. The reaction tolerates a wide range of amine nucleophiles, including primary and secondary aliphatic amines, anilines, and heterocyclic amines [17] [18]. However, highly electron-deficient anilines may require extended reaction times or elevated temperatures [19].
The method demonstrates excellent chemoselectivity, with minimal side product formation when appropriate ligand systems are employed [17] [7]. Common side reactions include homocoupling of aryl halides and reduction to the corresponding arene, both of which can be minimized through careful optimization of reaction conditions [18] [20].
Alternative synthetic approaches based on nitro reduction offer complementary strategies for accessing (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine, particularly when direct amination methods prove challenging [22]. These methodologies often provide superior yields and selectivity for specific substrate classes [23] [24].
Decarboxylative coupling represents an emerging approach for biphenyl synthesis that avoids the use of organometallic reagents [24] [25]. This methodology offers particular advantages for fluorinated substrates by enabling coupling under relatively mild conditions while avoiding the instability issues associated with electron-deficient boronic acids [24].
Mechanism and Substrate Scope
Decarboxylative coupling proceeds through initial oxidative addition of palladium to the carboxyl group, followed by decarboxylation to generate a cationic benzyl-palladium intermediate [25]. The subsequent transmetalation with aryl coupling partners occurs through a distinct mechanism compared to traditional Suzuki coupling, often showing improved reactivity with electron-deficient substrates [24].
The reaction demonstrates broad substrate scope, accommodating various electron-withdrawing groups on both coupling partners [25]. Yields typically range from 36-75%, with optimal results obtained using carbonate leaving groups rather than acetates [25]. The method shows particular promise for fluorinated substrates, where traditional cross-coupling approaches may suffer from boronic acid instability [24].
Optimization Parameters
Temperature optimization reveals that moderate conditions (60-95°C) provide optimal results, avoiding decomposition pathways that become problematic at elevated temperatures [23] [25]. Catalyst loading requirements are generally lower than traditional cross-coupling reactions, with 1-5 mol% palladium typically sufficient for good conversion [25].
Ligand effects follow similar trends to other palladium-catalyzed processes, with bidentate phosphines such as DPPPent showing superior performance to monodentate alternatives [25]. The bidentate coordination provides enhanced stability to the palladium center during the decarboxylation step while maintaining reactivity toward the coupling partner [24].
Catalytic hydrogenation of nitro precursors offers a reliable and scalable approach to fluorinated biphenyl amines [26] [22]. This methodology demonstrates exceptional selectivity and functional group tolerance, making it particularly suitable for complex substrates bearing multiple functional groups [26].
Catalyst Selection and Optimization
Ruthenium on carbon has emerged as the optimal catalyst for hydrogenation of fluorinated nitrobiphenyl substrates [26]. Comparative studies with palladium on carbon and platinum on carbon reveal that ruthenium provides superior chemoselectivity, avoiding over-reduction and defluorination side reactions [26]. The catalyst demonstrates excellent performance across a range of temperatures (100-140°C) and hydrogen pressures (50-70 bar) [26].
Metal loading optimization indicates that 1-5 mol% catalyst relative to substrate provides optimal balance between reaction rate and cost-effectiveness [26]. Higher catalyst loadings may accelerate the reaction but often lead to increased side product formation, particularly hydrogenolysis of the carbon-fluorine bonds [26].
Process Optimization and Scalability
Temperature and pressure optimization reveals that moderate conditions (100°C, 50 bar H₂) provide excellent yields (85-98%) while minimizing side reactions [26]. Lower temperatures extend reaction times significantly without proportional benefits in selectivity [26]. Higher pressures may accelerate the reaction but risk equipment limitations and safety concerns [26].
The hydrogenation process demonstrates excellent scalability, with consistent performance from milligram to kilogram scales [26]. Reaction times typically range from 4-24 hours depending on substrate concentration and reaction conditions [26]. The method shows remarkable tolerance for impurities commonly present in synthetic intermediates [26].
Metal-Free Alternatives
Recent developments in metal-free reduction methods offer environmentally benign alternatives to traditional catalytic hydrogenation [22]. The use of diboron tetrahydroxide (B₂(OH)₄) with 4,4'-bipyridine catalysis enables nitro reduction under ambient conditions [22]. This approach achieves yields of 35-98% depending on substrate substitution pattern [22].
The metal-free protocol demonstrates exceptional functional group tolerance, preserving vinyl, alkyne, carbonyl, nitrile, and halide functionalities that might be reduced under traditional hydrogenation conditions [22]. Reaction times are remarkably short (5 minutes to 5 hours), making this approach particularly attractive for rapid synthetic sequences [22].
The synthesis of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine can be accomplished through multiple complementary approaches, each offering distinct advantages and limitations [3] [4]. A comprehensive evaluation of these methodologies reveals important considerations for synthetic planning and route selection [2] [27].
Yield and Efficiency Comparison
Systematic comparison of synthetic methodologies reveals significant variations in yield and efficiency depending on the specific approach employed [3] [4]. Optimized Suzuki-Miyaura coupling achieves the highest consistently reproducible yields (78-91%) but requires harsh conditions and extended reaction times [2]. Buchwald-Hartwig amination provides comparable yields (65-95%) with greater functional group tolerance but requires specialized ligand systems [17] [20].
Nitro reduction approaches demonstrate the broadest yield range (35-98%) depending on the specific methodology employed [26] [22]. Traditional catalytic hydrogenation provides the most reliable high yields (85-98%) but requires high pressure equipment and careful optimization [26]. Metal-free reduction methods offer environmental advantages but may suffer from limited substrate scope [22].
| Ligand Type | Electronic Property | Steric Bulk | Yield with Fluorinated Substrates (%) | Selectivity |
|---|---|---|---|---|
| PPh₃ | Moderately electron-donating | Moderate | 45-60 | Moderate |
| XPhos | Highly electron-donating | Very bulky | 75-90 | High |
| DPEPhos | Electron-donating | Bulky | 70-85 | High |
| TrixiePhos | Electron-donating | Very bulky | 80-95 | Excellent |
| Tri(1-adamantyl)phosphine | Highly electron-donating | Extremely bulky | 85-98 | Excellent |
Reaction Condition Requirements
Temperature requirements vary significantly among synthetic approaches, with important implications for substrate compatibility and energy efficiency [2] [11]. Suzuki-Miyaura coupling typically requires elevated temperatures (95-120°C) for acceptable reaction rates, while decarboxylative coupling proceeds effectively at moderate temperatures (60-95°C) [2] [25]. Hydrogenation methods span a broad temperature range (25-140°C) depending on the specific catalyst system employed [26] [22].
Reaction time considerations reveal substantial differences in synthetic efficiency [2] [11]. Metal-free nitro reduction offers the fastest conversion (0.08-5 hours), while optimized Suzuki coupling may require up to 60 hours for complete conversion [22] [2]. The extended reaction times for cross-coupling approaches must be balanced against their superior yields and substrate scope [2].
Catalyst Loading and Cost Analysis
Catalyst loading requirements directly impact the economic viability of synthetic routes, particularly for large-scale applications [13] [11]. Decarboxylative coupling and metal-free reduction methods require the lowest catalyst loadings (0.5-5 mol%), offering significant cost advantages [24] [22]. Traditional Suzuki-Miyaura coupling requires moderate loadings (5-10 mol%), while Buchwald-Hartwig amination spans a broad range (1-10 mol%) depending on substrate difficulty [17] [2].
The choice of ligand system significantly impacts overall cost, with advanced ligands such as TrixiePhos and tri(1-adamantyl)phosphine commanding premium prices but delivering superior performance [7] [13]. Economic analysis must consider both catalyst cost and yield to determine the most cost-effective synthetic approach [11].
Substrate Scope and Functional Group Tolerance
Functional group compatibility varies significantly among synthetic methodologies, influencing route selection for complex synthetic targets [17] [26]. Suzuki-Miyaura coupling demonstrates excellent tolerance for most functional groups but may suffer with base-sensitive substrates [2] [5]. Buchwald-Hartwig amination shows superior compatibility with sensitive functional groups when employing mild base systems [20].
Hydrogenation approaches require careful consideration of reducible functional groups, with ruthenium catalysts offering superior selectivity compared to palladium or platinum alternatives [26]. Metal-free reduction methods provide the broadest functional group tolerance but may be limited by substrate solubility and reactivity [22].
Environmental and Safety Considerations
Environmental impact assessment reveals important differences among synthetic approaches [22] [3]. Metal-free reduction methods offer the most environmentally benign profile, avoiding precious metal catalysts and operating under ambient conditions [22]. Traditional cross-coupling approaches require precious metal catalysts but generally avoid toxic reagents [2].
The nuclear magnetic resonance spectroscopic characterization of (3',4'-difluoro-[1,1'-biphenyl]-2-yl)methanamine provides comprehensive structural information through multiple nuclei observations. The ¹H nuclear magnetic resonance spectrum reveals characteristic aromatic proton signals in the range of 7.0-7.6 parts per million for the biphenyl system, with additional signals at 6.8-7.4 parts per million corresponding to the fluorinated aromatic ring [1] [2]. The methanamine substituent appears as a singlet at approximately 3.7-4.0 parts per million, consistent with the benzylic position adjacent to the aromatic system.
The ¹³C nuclear magnetic resonance analysis demonstrates the expected carbon-fluorine coupling patterns, with fluorine-coupled aromatic carbons appearing as doublets in the 115-117 parts per million region with coupling constants of 12-15 hertz [1] [2]. The remaining aromatic carbons show multipicity patterns between 128-132 parts per million, while quaternary carbons appear as singlets in the 140-145 parts per million range. The methanamine carbon exhibits characteristic chemical shift values consistent with its benzylic environment.
¹⁹F nuclear magnetic resonance spectroscopy provides definitive evidence for the difluoro substitution pattern. The fluorine nuclei at the 3' and 4' positions display distinct chemical shifts between -110 to -115 parts per million and -118 to -122 parts per million respectively, with coupling constants of 18-22 hertz reflecting the ortho relationship between these substituents [1] [2]. The chemical shift differences between the two fluorine environments arise from the distinct electronic environments created by their positions relative to the biphenyl linkage.
The electron ionization mass spectrometry of (3',4'-difluoro-[1,1'-biphenyl]-2-yl)methanamine exhibits characteristic fragmentation pathways that provide structural confirmation. The molecular ion peak appears at mass-to-charge ratio 219 with 100% relative intensity, corresponding to the molecular formula C₁₃H₁₁F₂N [3] [4]. Primary fragmentation occurs through loss of ammonia, yielding a fragment at mass-to-charge ratio 202 with 25% relative intensity, which represents a common fragmentation pathway for aromatic amines through rearrangement processes.
Secondary fragmentation patterns include the loss of the methanamine group, producing a fragment ion at mass-to-charge ratio 171 with 15% relative intensity [3] [4]. The biphenyl system undergoes further fragmentation to yield characteristic aromatic fragments, including the fluorinated benzene cation at mass-to-charge ratio 145 with 30% relative intensity and the fluorinated tropylium ion at mass-to-charge ratio 121 with 40% relative intensity. These fragmentation patterns are consistent with the established behavior of fluorinated aromatic compounds under electron ionization conditions.
The fragmentation pathway analysis reveals that the fluorine substituents significantly influence the stability of fragment ions, with fluorine-containing fragments showing enhanced stability compared to their non-fluorinated analogs [3] [5]. The presence of the electron-withdrawing fluorine atoms affects the charge distribution within the molecular ion, leading to preferential fragmentation pathways that retain the fluorinated aromatic system.
Single crystal X-ray diffraction analysis of (3',4'-difluoro-[1,1'-biphenyl]-2-yl)methanamine reveals a monoclinic crystal system with space group P2₁/c [6] [7]. The unit cell parameters include dimensions of a = 12.456 Å, b = 8.923 Å, c = 10.145 Å, with a β angle of 102.3°, resulting in a unit cell volume of 1098.2 ų. The crystal structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.324 g/cm³.
The molecular geometry determined through X-ray crystallography shows the characteristic twisted biphenyl configuration with a dihedral angle of 42.8° between the two phenyl rings [6] [7]. This twist angle is consistent with the steric interactions between the ortho-positioned methanamine group and the fluorine substituents on the adjacent ring. The carbon-carbon bond lengths within the biphenyl system average 1.392 Å, while the carbon-fluorine bond lengths measure 1.355 Å, values that are typical for aromatic fluorine substitution.
The crystal packing arrangement demonstrates intermolecular hydrogen bonding interactions between the amine hydrogen atoms and the fluorine substituents of neighboring molecules [6] [7]. Additional stabilization arises from π-π stacking interactions between the aromatic rings, with interplanar distances of approximately 3.6 Å. The fluorine atoms participate in weak halogen bonding interactions that contribute to the overall crystal stability.
The solid-state conformational analysis reveals restricted rotation about the biphenyl bond due to steric hindrance from the methanamine substituent and the fluorine atoms [6] [7]. The observed dihedral angle of 42.8° represents an equilibrium geometry that minimizes unfavorable steric interactions while maintaining conjugation between the aromatic systems. Temperature-dependent X-ray diffraction studies indicate minimal conformational flexibility within the crystal lattice, suggesting that the observed geometry represents a stable minimum energy conformation.
The methanamine group adopts a preferred orientation that maximizes hydrogen bonding interactions with neighboring molecules while minimizing steric clashes with the fluorinated aromatic ring [6] [7]. The nitrogen atom shows pyramidal geometry consistent with sp³ hybridization, with the lone pair oriented to facilitate intermolecular hydrogen bonding. The carbon-nitrogen bond length of 1.462 Å reflects the electron-withdrawing influence of the aromatic system on the amine basicity.
Thermal motion analysis through anisotropic displacement parameters reveals that the fluorine atoms exhibit relatively low thermal motion, indicating strong covalent bonding to the aromatic carbon atoms [6] [7]. The methanamine group shows slightly higher thermal motion, consistent with its greater conformational freedom compared to the rigid aromatic framework. These observations support the structural stability of the compound under ambient conditions.
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set provide detailed electronic structure information for (3',4'-difluoro-[1,1'-biphenyl]-2-yl)methanamine [8] [9] [10]. The optimized geometry shows excellent agreement with experimental X-ray crystallographic data, with calculated bond lengths and angles within 0.01 Å and 2° of experimental values respectively. The calculated dihedral angle of 41.2° closely matches the experimentally observed value of 42.8°, validating the computational approach.
Higher-level calculations using the M06-2X functional with 6-311G(d,p) basis set provide refined structural parameters and energetic properties [8] [9] [10]. The carbon-carbon bond lengths within the biphenyl system are calculated as 1.389 Å, while carbon-fluorine bonds measure 1.351 Å. The carbon-nitrogen bond length is predicted as 1.459 Å, consistent with the benzylic amine environment. The calculated dipole moment of 2.41 Debye reflects the influence of the electron-withdrawing fluorine substituents and the electron-donating amine group.
Vibrational frequency calculations confirm the stability of the optimized geometry, with all calculated frequencies being positive, indicating a true minimum on the potential energy surface [8] [11]. The calculated vibrational spectrum shows characteristic stretching frequencies for carbon-fluorine bonds at 1200-1300 cm⁻¹ and nitrogen-hydrogen stretching modes at 3300-3500 cm⁻¹. These computational predictions provide guidance for experimental infrared spectroscopic identification.
The frontier molecular orbital analysis reveals the electronic properties governing the reactivity of (3',4'-difluoro-[1,1'-biphenyl]-2-yl)methanamine [12] [13] [14]. The highest occupied molecular orbital energy is calculated as -5.82 electron volts using the B3LYP/6-31G(d) level of theory, with the orbital primarily localized on the biphenyl π-system and the nitrogen lone pair. The electron density distribution shows significant contribution from the amine nitrogen, indicating its role as the primary nucleophilic site.
The lowest unoccupied molecular orbital, positioned at -1.45 electron volts, exhibits π* character predominantly localized on the biphenyl system [12] [13] [14]. The calculated energy gap of 4.37 electron volts indicates moderate electronic stability and suggests potential for electronic transitions in the ultraviolet region. The fluorine substituents contribute to lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energies through their electron-withdrawing effects.
Additional frontier orbitals provide insight into secondary reactivity patterns. The highest occupied molecular orbital-1 at -6.12 electron volts shows pure nitrogen lone pair character, while the highest occupied molecular orbital-2 at -6.34 electron volts represents delocalized π-electron density across the biphenyl system [12] [13] [14]. The lowest unoccupied molecular orbital+1 and lowest unoccupied molecular orbital+2 orbitals show localization on the fluorinated aromatic ring and carbon-fluorine antibonding interactions respectively, indicating potential sites for electrophilic attack or nucleophilic substitution reactions.